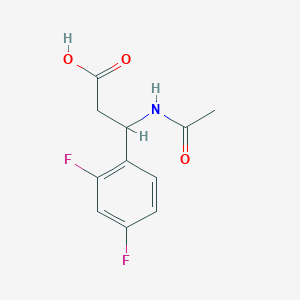

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, commonly known as DFAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFAPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in treating various inflammatory diseases. In

Scientific Research Applications

Photophysical Characterization and Application as Fluorescence Probes

Research on new asymmetric, highly fluorescent difluoroborondipyrromethene (BODIPY) dyes, including compounds bearing an amino or an acetamido group at position 3 of the chromophoric core, has shown significant potential in the development of fluorescent probes for biological and chemical applications. The structural modification at position 3, such as the introduction of an acetamido group, leads to bathochromic shifts in absorption and fluorescence bands, enhancing the photophysical properties dependent on solvent polarity and acidity. This makes such compounds, including those structurally related to 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid, suitable as fluorescence probes for studying the acidity of different environments (Bañuelos et al., 2008).

Metabolic Engineering for Bio-production

In the realm of biotechnology, metabolic engineering strategies have been employed to enhance the production of valuable chemicals. For instance, research on the production of 3-hydroxypropanoic acid (3-HP) from glycerol by metabolically engineered bacteria demonstrates the potential of using microbial cell factories for the bio-production of chemicals. Such strategies involve the introduction of biosynthetic pathways into host organisms to enable the efficient conversion of substrates into desired products. This approach highlights the relevance of compounds like 3-(2,4-Difluorophenyl)-3-acetamidopropanoic acid in the development of biotechnological applications aimed at sustainable chemical production (Jers et al., 2019).

Catalysis and Material Science

Research into the properties of various Lewis acids, such as tris(pentafluorophenyl)borane, and their applications in catalysis reveals the importance of structurally related compounds in facilitating chemical reactions. These materials can act as catalysts or stoichiometric reagents in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. The ability of these compounds to induce tautomerizations and stabilize less favored tautomeric forms through adduct formation underscores their utility in catalysis and material science (Erker, 2005).

Safety and Hazards

properties

IUPAC Name |

3-acetamido-3-(2,4-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(5-11(16)17)8-3-2-7(12)4-9(8)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONNSOYJCUCULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2658937.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)

![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)

![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)

![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)

![1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2658951.png)